Cas no 899725-45-2 (methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate)

Methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate is a sulfonamide-functionalized thiophene derivative with potential applications in medicinal chemistry and organic synthesis. Its structure combines a benzylpiperazine moiety with a phenyl-substituted thiophene core, offering versatility as an intermediate in the development of pharmacologically active compounds. The sulfonyl group enhances reactivity, facilitating further functionalization, while the ester group provides a handle for additional modifications. This compound may exhibit utility in the design of enzyme inhibitors or receptor ligands due to its distinct structural features. Its well-defined synthetic pathway and stability under standard conditions make it a reliable building block for research in heterocyclic chemistry.
methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate structure
899725-45-2 structure
商品名:methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate
CAS番号:899725-45-2
MF:C23H24N2O4S2
メガワット:456.577663421631
CID:5440331
PubChem ID:18591778

methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-Thiophenecarboxylic acid, 4-phenyl-3-[[4-(phenylmethyl)-1-piperazinyl]sulfonyl]-, methyl ester
    • methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
    • AKOS002028168
    • CCG-309556
    • methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate
    • F3167-0148
    • 899725-45-2
    • methyl 3-((4-benzylpiperazin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate
    • VU0511869-1
    • インチ: 1S/C23H24N2O4S2/c1-29-23(26)21-22(20(17-30-21)19-10-6-3-7-11-19)31(27,28)25-14-12-24(13-15-25)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3
    • InChIKey: CNRICDKRFNRCHZ-UHFFFAOYSA-N
    • ほほえんだ: S(C1=C(C(=O)OC)SC=C1C1C=CC=CC=1)(N1CCN(CC2C=CC=CC=2)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 456.11774960g/mol
  • どういたいしつりょう: 456.11774960g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 104Ų

じっけんとくせい

  • 密度みつど: 1.316±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 614.2±65.0 °C(Predicted)
  • 酸性度係数(pKa): 5.67±0.10(Predicted)

methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3167-0148-5μmol
methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
899725-45-2 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3167-0148-4mg
methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
899725-45-2 90%+
4mg
$66.0 2023-04-27
A2B Chem LLC
BA82328-5mg
methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
899725-45-2
5mg
$272.00 2024-04-19
Life Chemicals
F3167-0148-10μmol
methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
899725-45-2 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3167-0148-1mg
methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
899725-45-2 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3167-0148-2μmol
methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
899725-45-2 90%+
2μl
$57.0 2023-04-27
A2B Chem LLC
BA82328-1mg
methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
899725-45-2
1mg
$245.00 2024-04-19
Life Chemicals
F3167-0148-2mg
methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
899725-45-2 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3167-0148-5mg
methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
899725-45-2 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3167-0148-3mg
methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
899725-45-2 90%+
3mg
$63.0 2023-04-27

methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate 関連文献

methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylateに関する追加情報

Methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate (CAS No. 899725-45-2): A Comprehensive Overview

Methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate, identified by its CAS number 899725-45-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that includes a sulfonyl group, a benzylpiperazine moiety, and a thiophene ring system, has garnered attention for its potential applications in drug discovery and development.

The structural framework of methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate presents a unique combination of pharmacophoric elements that make it a promising candidate for further investigation. The presence of the sulfonyl group (—SO₂—) is particularly noteworthy, as it is frequently incorporated into medicinal chemistry due to its ability to enhance binding affinity and metabolic stability. Additionally, the benzylpiperazine ring is known for its role in modulating central nervous system activity, making this compound a potential candidate for neuropharmacological applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets more efficiently than ever before. The thiophene ring, a heterocyclic aromatic structure, contributes to the molecule's overall solubility and bioavailability, which are critical factors in drug design. By leveraging these insights, scientists are gaining a deeper understanding of how methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate may interact with proteins and enzymes involved in various disease pathways.

In the context of current research, this compound has been studied for its potential role in modulating inflammatory responses. The sulfonyl group's ability to interact with cytokine receptors and signaling pathways has been highlighted in several preclinical studies. These studies suggest that derivatives of methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate could serve as lead compounds for developing novel anti-inflammatory agents.

Furthermore, the benzylpiperazine moiety has been associated with enhanced blood-brain barrier penetration, which is a desirable trait for central nervous system (CNS) drugs. This property makes methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate an attractive candidate for investigating treatments for neurological disorders such as depression and anxiety. Investigational studies are currently exploring its efficacy in animal models, providing preliminary evidence of its therapeutic potential.

The thiophene ring system contributes to the compound's electronic properties, influencing its reactivity and interaction with biological targets. Advanced spectroscopic techniques have been employed to elucidate the electronic structure of this molecule, revealing insights into how it might bind to specific receptors or enzymes. These structural insights are crucial for optimizing the compound's pharmacokinetic profile and therapeutic efficacy.

From a synthetic chemistry perspective, the preparation of methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. Researchers have reported novel synthetic routes that improve efficiency and reduce waste, aligning with the growing emphasis on sustainable chemistry practices.

The compound's stability under various storage conditions has also been a focus of investigation. Studies have examined its degradation profiles under light exposure, temperature fluctuations, and humidity changes. These studies are essential for ensuring that the compound remains effective throughout its shelf life, particularly when used in clinical trials or commercial formulations.

In conclusion, methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenoxythiophene carboxylic acid (CAS No. 89972545) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly significant role in developing innovative treatments for various diseases.

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